molecular formula C20H30N2O4S B6493622 N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941911-18-8

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B6493622
CAS No.: 941911-18-8
M. Wt: 394.5 g/mol
InChI Key: AXWBDJNZZFNFPQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H30N2O4S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.19262862 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-26-18-10-12-19(13-11-18)27(24,25)22-14-6-5-9-17(22)15-20(23)21-16-7-3-2-4-8-16/h10-13,16-17H,2-9,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBDJNZZFNFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C26H33NO3S
  • Molecular Weight : 453.62 g/mol

This compound features a cyclohexyl group, a piperidine ring, and a methoxybenzenesulfonyl moiety, which contribute to its pharmacological properties.

This compound acts primarily as a selective antagonist for specific receptors. Research indicates that it may interact with the orexin receptor system, which is implicated in various physiological processes including sleep regulation and appetite control. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and sulfonamide groups can significantly influence the compound's potency and selectivity.

Anticonvulsant Properties

One of the notable biological activities of this compound is its anticonvulsant effect. In preclinical studies, it has been shown to exhibit significant activity in animal models of epilepsy. For instance, compounds similar to this compound were evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, demonstrating protective effects against seizures at various dosages (30, 100, and 300 mg/kg) .

Dosage (mg/kg) Efficacy in MES Test Efficacy in PTZ Test
30ModerateLow
100HighModerate
300Very HighHigh

Selectivity and Potency

Research has highlighted that this compound displays high selectivity for its target receptors. For example, in studies focusing on orexin receptor antagonism, it demonstrated over 100-fold selectivity against other related receptors . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Case Studies

In a series of pharmacological evaluations, this compound was tested alongside other compounds to assess its relative potency. The results indicated that it not only exhibited strong anticonvulsant activity but also showed promise in models of anxiety and depression by modulating neurotransmitter systems.

Study Findings

  • Animal Model Studies : In vivo studies using rat models showed that administration of this compound led to significant reductions in seizure frequency and severity.
  • Neurotransmitter Modulation : The compound was found to influence levels of GABA and glutamate in the brain, suggesting a mechanism that involves neurotransmitter balance .
  • Toxicology Assessments : Toxicity studies indicated that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects noted during the trials.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is utilized as a lead compound in the development of new pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a potential candidate for drug development targeting conditions such as depression and anxiety.

Biological Studies

The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways. It serves as a valuable probe for understanding the mechanisms underlying various biological processes, particularly those involving G-protein coupled receptors (GPCRs).

Chemical Biology

In chemical biology, this compound is used to study enzyme activity and protein interactions. Its sulfonamide group can facilitate the formation of covalent bonds with target enzymes, allowing researchers to explore enzyme kinetics and inhibition mechanisms.

Industrial Applications

Beyond academic research, derivatives of this compound find applications in the synthesis of advanced materials and specialty chemicals. Its chemical properties enable the development of novel compounds with specific functionalities for industrial use.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Neurological Studies : Research indicates that this compound exhibits significant activity on serotonin receptors, suggesting its potential use in treating mood disorders.
  • Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibit certain enzymes involved in cancer progression, indicating its utility in oncology research.
  • Material Science : Investigations into its industrial applications revealed that modifications of this compound can lead to materials with enhanced thermal stability and mechanical properties.

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